molecular formula C14H9F5N4O2S B2973276 2,4-difluoro-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide CAS No. 2034601-84-6

2,4-difluoro-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide

Cat. No.: B2973276
CAS No.: 2034601-84-6
M. Wt: 392.3
InChI Key: FDUPPUJEEDWFLK-UHFFFAOYSA-N
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Description

2,4-Difluoro-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide is a complex organic compound that features a combination of fluorinated aromatic rings and a triazolopyridine moiety

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various receptors

Mode of Action

It is known that similar compounds bind with high affinity to multiple receptors , which could suggest a similar mode of action for this compound

Biochemical Pathways

Similar compounds have been found to affect various biological activities This suggests that this compound may also interact with multiple biochemical pathways, leading to downstream effects

Result of Action

Similar compounds have been found to possess various biological activities , suggesting that this compound may also have diverse molecular and cellular effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide typically involves multiple steps:

  • Formation of the Triazolopyridine Core: : The triazolopyridine core can be synthesized through a cyclization reaction involving a pyridine derivative and a suitable azide. This step often requires the use of a catalyst such as copper(I) iodide and a base like triethylamine under reflux conditions.

  • Introduction of the Trifluoromethyl Group: : The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

  • Sulfonamide Formation: : The final step involves the reaction of the triazolopyridine intermediate with 2,4-difluorobenzenesulfonyl chloride in the presence of a base like pyridine or triethylamine to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazolopyridine moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. For example, halogenation can be achieved using halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Bromine or chlorine with a Lewis acid catalyst such as aluminum chloride.

Major Products

    Oxidation: Oxidized derivatives of the triazolopyridine moiety.

    Reduction: Reduced forms of any nitro groups present.

    Substitution: Halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, 2,4-difluoro-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases. Its ability to interact with specific biological targets makes it a promising lead compound for new drug discovery.

Industry

Industrially, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and unique properties.

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluorobenzenesulfonamide: Lacks the triazolopyridine moiety, resulting in different biological activity.

    8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine: Does not contain the sulfonamide group, affecting its chemical properties and applications.

    N-((8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide: Similar but without the difluoro substitution on the benzene ring, which can alter its reactivity and biological activity.

Uniqueness

The unique combination of the difluorobenzene and triazolopyridine moieties in 2,4-difluoro-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide provides it with distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2,4-difluoro-N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F5N4O2S/c15-8-3-4-11(10(16)6-8)26(24,25)20-7-12-21-22-13-9(14(17,18)19)2-1-5-23(12)13/h1-6,20H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDUPPUJEEDWFLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2C(=C1)C(F)(F)F)CNS(=O)(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F5N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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